Tributyl tin methacrylate Tributyl tin methacrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14035284
InChI: InChI=1S/C4H6O2.3C4H9.Sn/c1-3(2)4(5)6;3*1-3-4-2;/h1H2,2H3,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1
SMILES:
Molecular Formula: C16H32O2Sn
Molecular Weight: 375.1 g/mol

Tributyl tin methacrylate

CAS No.:

Cat. No.: VC14035284

Molecular Formula: C16H32O2Sn

Molecular Weight: 375.1 g/mol

* For research use only. Not for human or veterinary use.

Tributyl tin methacrylate -

Specification

Molecular Formula C16H32O2Sn
Molecular Weight 375.1 g/mol
IUPAC Name 2-methylprop-2-enoate;tributylstannanylium
Standard InChI InChI=1S/C4H6O2.3C4H9.Sn/c1-3(2)4(5)6;3*1-3-4-2;/h1H2,2H3,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1
Standard InChI Key LPUCKLOWOWADAC-UHFFFAOYSA-M
Canonical SMILES CCCC[Sn+](CCCC)CCCC.CC(=C)C(=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

Tributyl tin methacrylate (CAS No. 2155-70-6) is an organometallic compound featuring a tributyltin group (Sn(C4H9)3\text{Sn}(\text{C}_4\text{H}_9)_3) bonded to a methacrylate moiety (CH2=C(CH3)COO\text{CH}_2=\text{C}(\text{CH}_3)\text{COO}^-) . Its IUPAC name, 2-methylprop-2-enoate tributylstannanylium, reflects this structure. The compound’s SMILES notation, CCCC[Sn+](CCCC)CCCC.CC(=C)C(=O)[O]\text{CCCC}[\text{Sn}+](\text{CCCC})\text{CCCC}.\text{CC}(=\text{C})\text{C}(=\text{O})[\text{O}-], further clarifies its spatial arrangement .

Physical and Chemical Characteristics

TBTM exhibits distinct physical properties critical for industrial applications:

PropertyValueSource
Molecular Weight375.1 g/mol
Density1.5651 g/cm³ at 20°C
Melting Point20–22°C
Boiling Point138.5°C
Water Solubility13 mg/L at 25°C (estimated)
Vapor Pressure2.25×1042.25 \times 10^{-4} mmHg

These properties underscore its stability in non-aqueous environments and volatility under moderate temperatures .

Synthesis and Industrial Applications

Production Methods

While specific synthesis protocols for TBTM are often proprietary, its preparation typically involves the reaction of tributyltin hydroxide with methacrylic acid under controlled conditions . Industrial-scale production leverages organotin chemistry, where tin reacts with alkyl halides to form intermediates subsequently functionalized with methacrylate groups .

Polymer Stabilization

TBTM historically served as a stabilizer in polyvinyl chloride (PVC) processing, enhancing thermal and UV resistance . Its ability to scavenge hydrochloric acid—a byproduct of PVC degradation—prevents discoloration and structural weakening .

Antifouling Agents

Prior to regulatory restrictions, TBTM was incorporated into marine paints to inhibit biofilm and macrofouling organism growth . Its biocidal efficacy stemmed from the tributyltin group’s capacity to disrupt cellular membranes .

Specialty Polymers

Studies at the National Bureau of Standards (NBS) demonstrated TBTM’s utility in organometallic polymers, where it imparted unique optical and mechanical properties . Chromatographic analyses revealed its compatibility with styrenic matrices, enabling tailored polymer architectures .

Toxicological and Environmental Impact

Developmental and Reproductive Toxicity

The California Environmental Protection Agency’s Office of Environmental Health Hazard Assessment (OEHHA) identified TBTM as a developmental toxicant based on rodent studies . Key findings include:

  • Fetal Weight Reduction: Oral administration of 18 mg/kg/day to pregnant rats during gestation days 6–19 caused significant decreases in fetal weight .

  • Resorption Rates: Dose-dependent increases in fetal resorptions were observed, with a no-observed-effect level (NOEL) of 9 mg/kg/day .

These effects align with broader tributyltin toxicity mechanisms, including endocrine disruption and oxidative stress .

Environmental Persistence and Bioaccumulation

TBTM’s low water solubility (13mg/L13 \, \text{mg/L}) and high octanol-water partition coefficient (logKow=5.45\log K_{ow} = 5.45) predispose it to bioaccumulation in aquatic organisms . Despite its moderate Henry’s Law constant (8.5×106atm-cu m/mol8.5 \times 10^{-6} \, \text{atm-cu m/mol}), atmospheric deposition contributes to long-range environmental transport .

Regulatory Status and Mitigation Strategies

U.S. Regulatory Framework

The U.S. Environmental Protection Agency (EPA) listed TBTM under the Emergency Planning and Community Right-to-Know Act (EPCRA) Section 313, mandating reporting for releases exceeding 10 pounds annually . California’s Proposition 65 further classifies it as a reproductive toxicant, requiring warning labels on products containing ≥0.1% TBTM .

Global Restrictions

The International Maritime Organization’s (IMO) 2008 ban on organotin antifouling systems curtailed TBTM’s use in marine coatings . The European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation also limits its industrial applications .

Analytical Characterization Techniques

Chromatographic Methods

Size-exclusion chromatography (SEC) with styragel columns effectively separates TBTM-containing polymers by molecular weight . Pretreatment with acetic acid mitigates column adsorption artifacts, ensuring accurate molecular weight distribution profiles .

Nuclear Magnetic Resonance (NMR)

119Sn^{119}\text{Sn} NMR spectroscopy provides insights into tin coordination environments, with chemical shifts between δ100\delta -100 to 200-200 ppm indicative of tetravalent tin centers .

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